molecular formula C19H27N5O2 B2421648 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176126-16-0

2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2421648
CAS No.: 2176126-16-0
M. Wt: 357.458
InChI Key: DSXRBFDMNXDGOB-UHFFFAOYSA-N
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Description

2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel synthetic compound of interest in medicinal chemistry and drug discovery research. This complex molecule features a piperidine core, a common scaffold in pharmaceuticals, linked to a dihydropyridazinone moiety and a pyrazole group. The piperidine ring is further functionalized with a tetrahydropyran (oxan-3-yl)methyl chain, a structural motif that can influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. Compounds containing piperidine and pyrazole subunits are frequently investigated for their potential biological activities and their ability to interact with various enzymatic targets . The specific integration of these groups suggests potential application as a key intermediate or a target molecule in the development of protease or kinase inhibitors. Its precise mechanism of action is dependent on the specific research context and requires empirical validation. Researchers value this compound for exploring structure-activity relationships (SAR) in the design of new bioactive agents. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-19-5-4-18(23-9-2-8-20-23)21-24(19)14-16-6-10-22(11-7-16)13-17-3-1-12-26-15-17/h2,4-5,8-9,16-17H,1,3,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXRBFDMNXDGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a piperidine moiety and a pyrazole ring, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The molecular formula for the compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2}, with a molecular weight of 305.4 g/mol. The structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H27N3O2C_{17}H_{27}N_{3}O_{2}
Molecular Weight305.4 g/mol
CAS Number2195810-38-7

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing pyrazole and piperidine rings have been shown to inhibit cancer cell proliferation in various models. In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of related compounds on MCF-7 cells, revealing an IC50 value of approximately 5 µM for a similar derivative, suggesting that the compound may possess comparable efficacy .

Antimicrobial Activity

Compounds featuring the pyrazole moiety have also been noted for their antimicrobial properties. A recent investigation highlighted that pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Research Findings: Antimicrobial Efficacy
In a comparative analysis, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antimicrobial effects .

The biological activity of 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is hypothesized to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : The presence of specific functional groups may trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : By interfering with bacterial metabolic processes or structural integrity.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:

  • In Vivo Studies : To assess efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Clinical Trials : To evaluate therapeutic efficacy in human subjects.

Q & A

Q. What are the key synthetic strategies for synthesizing 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step reactions, including:

  • Functional group coupling : Piperidine and pyridazine rings are constructed sequentially, with oxan-3-ylmethyl and pyrazole substituents introduced via nucleophilic substitution or cross-coupling reactions.
  • Reaction optimization : Solvent polarity (e.g., DMF for polar intermediates), temperature control (40–80°C for amide bond formation), and catalysts (e.g., palladium for Suzuki couplings) are critical for yield and purity .
  • Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and Mass Spectrometry (MS) for molecular weight validation .

Q. How are structural and purity challenges addressed during characterization?

  • Spectral interpretation : Assigning proton environments in NMR (e.g., distinguishing piperidin-4-yl methyl protons at δ 2.8–3.2 ppm from pyridazinone aromatic protons at δ 7.0–8.5 ppm) requires comparative analysis with analogous compounds .
  • HPLC method development : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 minutes) resolve polar byproducts. Retention time reproducibility is validated against reference standards .

Q. What are the initial steps for evaluating biological activity?

  • In vitro screening : Enzymatic assays (e.g., kinase inhibition) or receptor binding studies (e.g., GPCRs) are conducted at 1–100 µM concentrations. Dose-response curves (IC₅₀ calculations) prioritize compounds for further study .
  • Cytotoxicity profiling : Cell viability assays (MTT or resazurin) in HEK-293 or HepG2 cells identify non-toxic concentrations for subsequent mechanistic studies .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of pyridazinone ring formation?

Microwave irradiation (100–150°C, 10–30 minutes) accelerates cyclocondensation reactions, reducing side-product formation (e.g., hydrolyzed intermediates). For example, triazole ring closure under microwave conditions achieves 85% yield vs. 60% with conventional heating . Reaction parameters (power, solvent dielectric constant) must be optimized to avoid decomposition .

Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (%F) in rodent models. Low oral absorption (<20%) may explain poor in vivo activity despite strong in vitro potency .
  • Metabolite identification : LC-MS/MS analysis of blood/urine samples detects rapid glucuronidation or oxidation of the oxan-3-ylmethyl group, which may deactivate the compound .

Q. How can molecular docking and QSAR models guide target identification?

  • Docking simulations : Use PyMOL or AutoDock to predict binding poses in kinase ATP pockets (e.g., EGFR or CDK2). Key interactions include hydrogen bonding between pyridazinone carbonyl and hinge region residues (e.g., Met793 in EGFR) .
  • QSAR validation : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives with enhanced potency .

Q. What methodologies assess environmental impact and degradation pathways?

  • Environmental fate studies : Use OECD 308 guidelines to measure biodegradation in soil/water systems. Hydrolysis half-life (t₁/₂ > 30 days) indicates persistence, requiring remediation strategies .
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (EC₅₀) tests evaluate ecological risks at 0.1–10 mg/L concentrations .

Q. How are statistical methods applied to ensure reproducibility in pharmacological studies?

  • Randomized block designs : Account for variability in cell batches or animal cohorts by assigning treatments randomly within blocks (e.g., 4 replicates per dose group) .
  • ANOVA with post-hoc tests : Analyze dose-dependent effects (p < 0.05) and adjust for multiple comparisons using Tukey’s HSD .

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